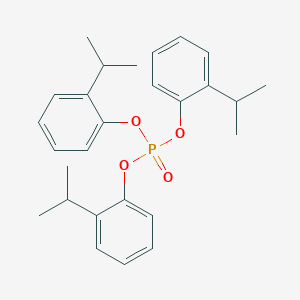

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

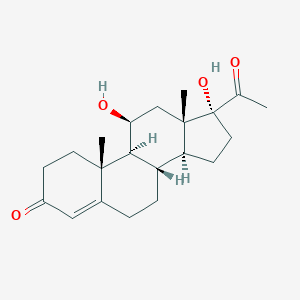

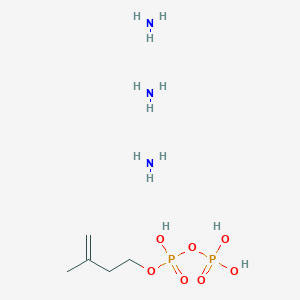

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate (3,5-BIPPDP) is a common ester of phosphoric acid and isopropylphenol. It is used in a variety of applications, including as a flame retardant, plasticizer, and intermediate in the synthesis of other compounds. 3,5-BIPPDP is insoluble in water, but soluble in organic solvents such as ethanol and acetone. It has a molecular weight of 392.33 g/mol and a melting point of 125-126 °C.

Applications De Recherche Scientifique

Environmental Exposure and Health Impacts

- Studies have highlighted the widespread presence of OPEs, including Bis-DPP and its analogs, in indoor environments. The detection of these compounds in house dust and human urine samples indicates significant exposure pathways, primarily through ingestion, dermal absorption, and inhalation. Research points to hand-to-mouth contact and dermal absorption as significant exposure routes, especially for children, due to their frequent contact with contaminated surfaces (Phillips et al., 2018).

Exposure Pathways and Predictors

- The assessment of exposure pathways to OPEs has identified household dust and hand wipes as critical vectors for internal exposure. The presence of OPEs in hand wipes and dust suggests that these compounds are ubiquitous in indoor environments. Studies have also explored potential covariates, such as the child's age and sex, mother's education, and outdoor air temperature, influencing exposure levels (Phillips et al., 2018).

Health Risks and Safety Assessments

- Investigations into the health risks associated with exposure to OPEs, including Bis-DPP, have focused on their potential as developmental and carcinogenic toxicants. While exposure assessments indicate that current environmental levels may not pose immediate health risks, the need for detailed research remains, especially concerning their long-term effects on human health (Bastiaensen et al., 2021).

Biodegradation and Environmental Remediation

- A novel approach to mitigating environmental contamination by DPHP, a related compound, involves the identification and application of specific enzymes capable of breaking down these chemicals. This strategy highlights the potential for bioremediation techniques to address pollution from flame retardants and plasticizers (Ren et al., 2021).

Technological and Material Applications

- The tribological properties of naphthyl phenyl diphosphates, compounds similar to Bis-DPP, have been explored for their potential as antiwear additives in various lubricants and greases. These studies indicate that such phosphates can significantly enhance the performance and safety of mechanical systems operating at high temperatures (Wu et al., 2014).

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used as flame retardants , suggesting that their targets could be materials susceptible to combustion.

Mode of Action

The exact mode of action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is not well-documented. As a flame retardant, it likely functions by inhibiting or slowing the combustion process. This could involve a variety of mechanisms, such as releasing a non-combustible gas, forming a protective layer on the material’s surface, or interrupting the chemical reactions involved in combustion .

Biochemical Pathways

Instead, they primarily interact with physical and chemical processes related to combustion .

Result of Action

The primary result of the action of this compound is the prevention or slowing of combustion. By interfering with the combustion process, it can help to prevent fires and limit the spread of existing fires .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, high temperatures can trigger its flame-retardant action. Other factors, such as the presence of oxygen and the specific material it is applied to, can also impact its effectiveness .

Propriétés

IUPAC Name |

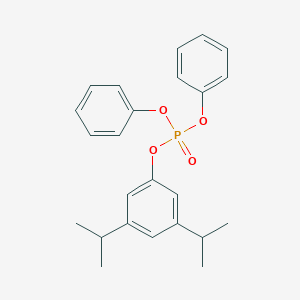

[3,5-di(propan-2-yl)phenyl] diphenyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXRBAUGAEEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548912 |

Source

|

| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113765-39-2 |

Source

|

| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)

![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)